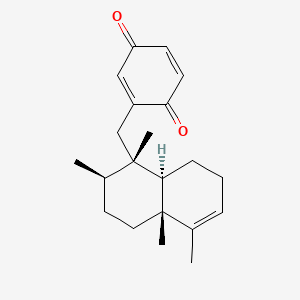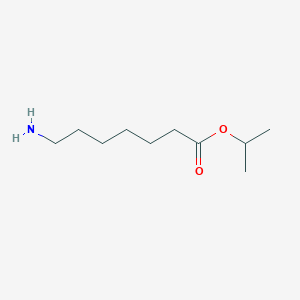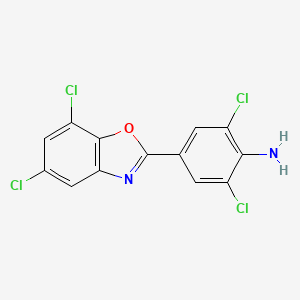
2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline is an organic compound characterized by the presence of multiple chlorine atoms and a benzoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired scale and application, but they generally follow the principles of green chemistry to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrazine hydrate in ethanol under reflux conditions.
Substitution: Electrophilic aromatic substitution reactions can be carried out, especially in the presence of activating groups.
Common Reagents and Conditions
Oxidation: DDQ in combination with protic acids can oxidize aromatic donors to their corresponding cation radicals.
Reduction: Hydrazine hydrate in ethanol is commonly used for reducing nitro groups to amines.
Substitution: Friedel-Crafts acylation followed by Clemmensen reduction is a typical method for introducing alkyl groups onto the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with DDQ can lead to the formation of quinones, while reduction with hydrazine hydrate can yield amines.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline involves its interaction with molecular targets and pathways. For instance, the compound can form radical cations in the presence of oxidizing agents like DDQ, which can then participate in various chemical transformations . The exact molecular targets and pathways depend on the specific application and context of use.
Eigenschaften
Molekularformel |
C13H6Cl4N2O |
|---|---|
Molekulargewicht |
348.0 g/mol |
IUPAC-Name |
2,6-dichloro-4-(5,7-dichloro-1,3-benzoxazol-2-yl)aniline |
InChI |
InChI=1S/C13H6Cl4N2O/c14-6-3-9(17)12-10(4-6)19-13(20-12)5-1-7(15)11(18)8(16)2-5/h1-4H,18H2 |
InChI-Schlüssel |
RSTNPSSIYWQHMN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N)Cl)C2=NC3=C(O2)C(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


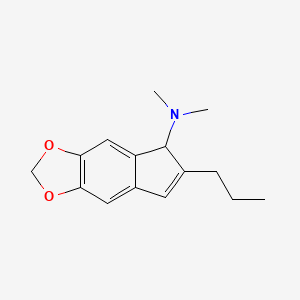
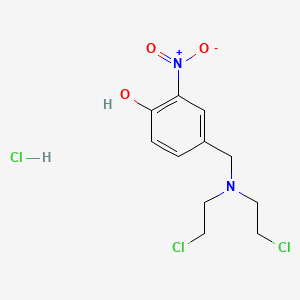
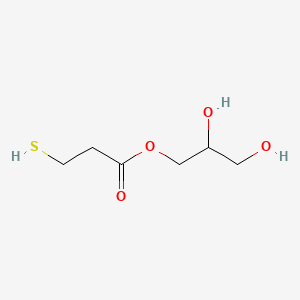
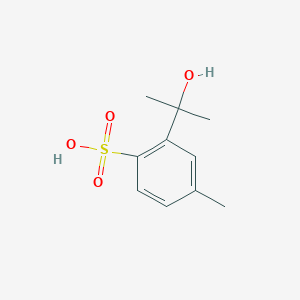

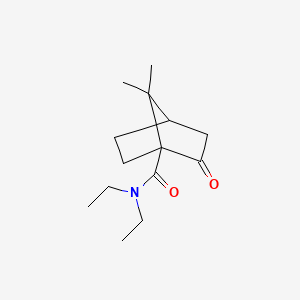
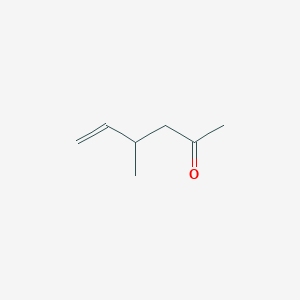
![Acetamide,N-[6-amino-1-(2,3-dimethylphenyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-2-(4-amino-2,3,5-trimethylphenoxy)-](/img/structure/B13796121.png)

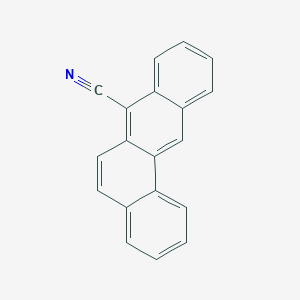
![(5S,6R)-N-[3-(5-amino-1H-imidazol-2-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B13796129.png)
